molecular formula C₂₇H₄₁D₃O₂ B1153594 25-Hydroxy-5,6-trans-cholecalciferol-d3

25-Hydroxy-5,6-trans-cholecalciferol-d3

Cat. No.: B1153594
M. Wt: 403.66
Attention: For research use only. Not for human or veterinary use.
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Description

25-Hydroxy-5,6-trans-cholecalciferol-d3 is a strategically deuterated and structurally altered analog of vitamin D, designed for advanced research applications. This compound serves as a critical tool for probing the intricate metabolism and mechanism of action of vitamin D secosteroids. The 5,6-trans configuration, as studied in related compounds, is known to significantly influence the molecule's three-dimensional shape and its subsequent affinity for the vitamin D receptor (VDR), thereby reducing its calcemic activity and making it a valuable probe for studying receptor-ligand interactions . The incorporation of deuterium atoms further enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring highly precise and accurate quantification of vitamin D metabolites in complex biological matrices . As a key intermediate in the vitamin D metabolic pathway, its 25-hydroxylated form allows researchers to investigate the activity of cytochrome P450 enzymes, particularly CYP27A1 and CYP2R1, which are responsible for this initial activation step . This compound is therefore indispensable for research focused on elucidating the non-classical actions of vitamin D, its metabolism in different tissues, and the development of novel vitamin D-based therapeutics with potentially selective biological effects.

Properties

Molecular Formula

C₂₇H₄₁D₃O₂

Molecular Weight

403.66

Synonyms

(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol-d3;  25-Hydroxy-5,6-trans-vitamin D3-d3;  5,6-trans-25-Hydroxycholecalciferol-d3;  5,6-trans-25-Hydroxyvitamin D3-d3

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 25 Hydroxy 5,6 Trans Cholecalciferol D3

Synthetic Routes to 5,6-trans-Cholecalciferol Derivatives

The 5,6-trans geometry of the A-ring is a key structural feature of the target compound. This configuration distinguishes it from the native 5,6-cis geometry of cholecalciferol (vitamin D3). The 5,6-trans isomer is a major photoisomer of vitamin D3, formed when cholecalciferol in the skin is exposed to prolonged UVB radiation, converting it into inactive terminal compounds. sigmaaldrich.comvitamind-journal.it While considered inactive in terms of classical endocrine effects on bone metabolism, synthetic analogs possessing this 5,6-trans motif have been developed and studied for other potential biological activities. vitamind-journal.itnih.gov

The synthesis of 5,6-trans-cholecalciferol derivatives often employs convergent strategies, which involve the separate synthesis of the A-ring and the CD-ring hydrindane system, followed by their coupling. nih.govresearchgate.net This approach is highly versatile, allowing for modifications to be made to either fragment before the final assembly. researchgate.netsymeres.com The synthesis of the thermodynamically strained trans-hydrindane (B1202327) (6,5-trans-fused) core of the CD-ring fragment is a recognized challenge in steroid chemistry. researchgate.net For the synthesis of 25-hydroxy derivatives, the side chain is appropriately functionalized on the CD-ring precursor before coupling with the A-ring synthon. nih.gov The synthesis of high specific radioactivity labeled forms of 5,6-trans-cholecalciferol and its 25-hydroxy derivative has been reported for metabolic studies. nih.gov

Deuterium (B1214612) Labeling Techniques for Cholecalciferol Metabolites

Deuterium-labeled vitamin D metabolites are essential for use as internal standards in the isotope dilution method, which is the gold standard for accurate quantification by liquid-chromatography tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govproquest.com The "d3" designation in 25-Hydroxy-5,6-trans-cholecalciferol-d3 indicates the incorporation of three deuterium atoms into the molecule.

Several strategies have been developed for introducing deuterium into the vitamin D structure.

Side-Chain Labeling : An earlier approach involved introducing deuterium at the C26 and C27 positions on the side chain by reacting a suitable ester precursor with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr). mdpi.comproquest.com

Labeling via SO₂ Adducts : Another method involved the reaction of sulfur dioxide (SO₂) adducts of vitamin D cyclic compounds with deuterium oxide (D₂O) to introduce the label. mdpi.comproquest.com

Convergent Synthesis with Labeled A-Ring Synthons : A more recent and versatile strategy involves the synthesis of an A-ring precursor that already contains the deuterium atoms. researchgate.netmdpi.com This labeled A-ring synthon can then be coupled with various CD-ring moieties to produce a wide range of deuterium-labeled D3 derivatives. researchgate.netmdpi.com This approach is particularly advantageous as the A-ring structure is common across many metabolites, while the CD-ring and side-chain structures vary. researchgate.net This method has been successfully used to synthesize deuterium-labeled 25(OH)D₃ (2-d₃) and other metabolites. mdpi.comnih.gov

Labeling Technique Description Typical Reagents Reference(s)
Side-Chain AlkylationIntroduction of deuterium at C26 and C27 via a Grignard reaction.CD₃MgBr mdpi.comproquest.com
SO₂ Adduct ReactionReaction of cyclic SO₂ adducts with a deuterium source.D₂O mdpi.comproquest.com
Labeled Synthon CouplingConvergent synthesis using a pre-labeled A-ring synthon.Deuterium-labeled A-ring precursors researchgate.netmdpi.com

Chemoenzymatic Approaches in Vitamin D Analog Synthesis

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of organic chemistry. This approach is valuable in the synthesis of complex molecules like vitamin D analogs. For instance, a chemoenzymatic route to an A-ring precursor has been reported starting from cis-1,3,5-cyclohexanetriol, which is available through the catalytic hydrogenation of phloroglucinol. nih.gov

Enzymes, particularly those from the cytochrome P450 superfamily, play a crucial role.

Hydroxylation : The hydroxylation at the C-25 position to form calcidiol (25-hydroxyvitamin D) occurs in the liver, catalyzed by the enzyme 25-hydroxylase (CYP2R1). medscape.commedscape.com In synthetic schemes, this step can be mimicked or the 25-hydroxy group can be introduced chemically.

1α-Hydroxylation : The subsequent hydroxylation in the kidneys by 1α-hydroxylase (CYP27B1) produces the hormonally active form, calcitriol. medscape.com The interaction of synthetic analogs with these enzymes is a key consideration, as some analogs can be potent substrates or inhibitors of these enzymes, influencing their metabolic stability and activity. acs.org For example, some synthetic derivatives have been shown to be poor substrates for CYP24A1, the enzyme responsible for catabolism, which can improve their metabolic half-life. acs.org Bioconversion methods have also been utilized to obtain key hydroxylated intermediates like 25-OH-D derivatives. nih.gov

Purification and Characterization Methodologies for Synthetic Analogs

The purification and characterization of synthetic vitamin D analogs like this compound present challenges due to the compound's lipophilic nature and its sensitivity to light, oxygen, and heat. researchgate.net A multi-step process is typically required to achieve high purity.

Purification Steps:

Initial Extraction and Cleanup : For synthetic mixtures or biological samples, the first step is often protein precipitation using an organic solvent such as acetonitrile, methanol, or ethanol. researchgate.netnih.gov This is followed by extraction, commonly a liquid-liquid extraction (LLE) using solvent systems like chloroform-methanol or n-hexane to separate the lipophilic vitamin D metabolites from aqueous components. nih.gov

Chromatography : Column chromatography is the primary method for purification. This can involve open columns with adsorbents like alumina (B75360) or Sephadex LH-20 (for lipid removal) for initial separation. nih.govgoogle.com High-Performance Liquid Chromatography (HPLC) is the technique of choice for final purification, offering high resolution to separate closely related isomers and impurities. researchgate.netnih.gov Both normal-phase and reverse-phase HPLC columns are used. nih.gov

Characterization and Analysis:

The definitive method for the characterization and quantification of vitamin D metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration metabolites in complex matrices. researchgate.net The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting for matrix effects and variations in instrument response, enabling precise quantification via the isotope dilution method. proquest.com

Methodology Purpose Typical Reagents/System Reference(s)
Protein PrecipitationRemoval of proteins from biological samples.Acetonitrile, Methanol researchgate.netnih.gov
Liquid-Liquid Extraction (LLE)Separation from aqueous components.n-Hexane, Chloroform-Methanol nih.gov
Column ChromatographyCrude purification and separation of lipids.Alumina, Sephadex LH-20 nih.govgoogle.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation and final purification.Normal-phase or Reverse-phase columns researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Structural characterization and quantification.Mass spectrometer coupled with HPLC researchgate.net

Metabolic Pathways and Biochemical Transformations of 25 Hydroxy 5,6 Trans Cholecalciferol D3

Enzymatic Hydroxylation and Conversion of Vitamin D Precursors

The bioactivation of vitamin D3 begins with its synthesis in the skin from 7-dehydrocholesterol (B119134) upon exposure to UVB radiation or from dietary intake. droracle.aiillinois.edunih.gov This precursor is biologically inactive and requires two sequential hydroxylation reactions to become the hormonally active form. medscape.comdntb.gov.ua

The first hydroxylation occurs predominantly in the liver, where enzymes convert vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3 or calcidiol). droracle.aimedscape.com Several cytochrome P450 (CYP) enzymes possess 25-hydroxylase activity, with CYP2R1, located in the endoplasmic reticulum, considered the most important. nih.govnih.gov CYP27A1, a mitochondrial enzyme, also contributes to this step. nih.gov 25(OH)D3 is the major circulating form of vitamin D and is used as a biomarker for a person's vitamin D status. medscape.com

The second critical hydroxylation step takes place mainly in the kidneys. droracle.ai The mitochondrial enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D3 into the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol). nih.govmedscape.com

The compound 5,6-trans-cholecalciferol is a photoisomer of cholecalciferol, formed when cholecalciferol on the skin is exposed to further sunlight, preventing toxicity from prolonged sun exposure. nih.govvitamind-journal.ittargetmol.com This trans-isomer can also be metabolized. Studies on its 25-hydroxy derivative, 25-hydroxy-5,6-trans-cholecalciferol, indicate that it undergoes rapid metabolism. nih.gov Although it shares a similar steric structure to the active 1,25(OH)2D3, studies in rats and chicks did not detect a 1-hydroxylated form of 5,6-trans-cholecalciferol, suggesting its metabolic fate may differ from the primary pathway. nih.govnih.gov The compound can be further hydroxylated to form more active metabolites, such as 1,25-dihydroxyvitamin D3, which has significant biological activity. smolecule.com

Table 1: Key Enzymes in Vitamin D Metabolism

Enzyme Location Function Substrate(s) Product(s)
CYP2R1 Liver (microsomal) Primary 25-hydroxylase Cholecalciferol (D3) 25-hydroxyvitamin D3
CYP27A1 Liver (mitochondrial) 25-hydroxylase Cholecalciferol (D3) 25-hydroxyvitamin D3
CYP27B1 Kidney (mitochondrial) 1α-hydroxylase (activation) 25-hydroxyvitamin D3 1,25-dihydroxyvitamin D3
CYP24A1 Kidney & other tissues 24-hydroxylase (catabolism) 25(OH)D3, 1,25(OH)2D3 24,25(OH)2D3, Calcitroic Acid

Stereospecificity in Vitamin D Metabolic Enzymes

The enzymes involved in vitamin D metabolism exhibit a high degree of stereospecificity, which influences the biological activity and catabolism of various vitamin D analogs.

The catabolic enzyme CYP24A1, a mitochondrial P450 enzyme, is responsible for the deactivation of both 25(OH)D3 and 1,25(OH)2D3. nih.govmedlineplus.gov It initiates a hydroxylation cascade starting at either the C-24 or C-23 position of the side chain, leading to products like calcitroic acid. mdpi.comnih.gov The regioselectivity between the C-23 and C-24 pathways is species-dependent. nih.gov Research on fluorinated analogs of 25(OH)D3 has provided insight into the stereospecificity of human CYP24A1. A study revealed that a (24R)-24-fluoro-25-hydroxyvitamin D3 analog was significantly more resistant to CYP24A1 metabolism than its (24S)-isomer. mdpi.comnih.gov This suggests that the enzyme's active site preferentially accommodates one stereoisomer over the other, and that the natural substrate likely has a specific orientation during catalysis. The specificity of the interaction between CYP24A1 and its electron donor, adrenodoxin, is also critically dependent on the presence of the C-25 hydroxyl group on the vitamin D substrate. nih.gov

The 5,6-trans configuration of cholecalciferol gives it a three-dimensional structure that is somewhat similar to 1,25(OH)2D3. nih.gov This steric similarity allows it to bypass the need for 1α-hydroxylation to exert some biological effects. nih.gov However, the precise interactions of 25-hydroxy-5,6-trans-cholecalciferol with metabolic enzymes like CYP27B1 and CYP24A1 are not fully elucidated. The lack of detected 1-hydroxylation of the 5,6-trans analog in vivo suggests that its conformation may not be an ideal substrate for CYP27B1. nih.gov

In Vitro Metabolic Studies of 5,6-trans-Cholecalciferol Analogs

The metabolic fate and biological activity of 5,6-trans-cholecalciferol and its derivatives have been investigated through various studies. While the subject of this article is a deuterated compound often used in metabolic tracing rather than as a therapeutic agent itself, studies on related non-deuterated analogs provide foundational knowledge.

In vivo metabolic studies in chicks and rats using radiolabeled 5,6-trans-cholecalciferol and its 25-hydroxy derivative showed that these compounds were metabolized very rapidly compared to cholecalciferol. nih.gov Larger proportions of the parent 5,6-trans steroid and its 25-hydroxy metabolite were found in tissues compared to their cis-counterparts, but no single specific active metabolite was identified at the intracellular site of action. nih.gov

In vitro studies on cultured human keratinocytes have explored the antiproliferative activity of vitamin D3 photoisomers. targetmol.commedchemexpress.com 5,6-trans-vitamin D3 was found to have a dissociation constant for the vitamin D receptor (VDR) of 560 nM, while its 25-hydroxylated form, 25-hydroxy-5,6-trans-vitamin D3, had a higher affinity with a dissociation constant of 58 nM. targetmol.com Another series of in vitro studies examined 5,6-trans analogs with branched side-chains, finding they possessed moderate prodifferentiating activities on HL-60 cancer cells. acs.org

Identification of Novel Metabolic Products and Intermediates

The metabolism of 25-hydroxy-5,6-trans-cholecalciferol can lead to different products than the canonical vitamin D pathway. The existence of 5,6-trans-25-hydroxyvitamin D3 in normal plasma is itself evidence of a previously unknown metabolic route involving the conversion of 5,6-cis compounds (standard vitamin D) to 5,6-trans compounds. hmdb.ca The mechanism and location of this cis-to-trans isomerization are not yet clear and could be either enzymatic or non-enzymatic. hmdb.ca

Metabolic studies in rats have identified that these trans-analogs are subject to rapid excretion. nih.gov A significant portion of a dose of a related analog, dihydrotachysterol, was excreted in the bile within 24 hours, with about half being a carboxylic acid derivative. nih.gov While polar metabolites of 5,6-trans-cholecalciferol were detected in tissues, their specific structures were not fully characterized. nih.gov The formation of these polar products, including a carboxylic acid, represents a significant catabolic pathway for this class of vitamin D analogs.

Impact of Deuteration on Metabolic Fluxes

Deuterium-labeled compounds, such as 25-Hydroxy-5,6-trans-cholecalciferol-d3, are invaluable tools in metabolic research. The introduction of deuterium (B1214612) atoms creates a heavier, stable isotope of the molecule that can be distinguished from its natural, non-deuterated counterpart by mass spectrometry. nih.govresearchgate.net This allows researchers to use them as internal standards for highly accurate quantification or as tracers to follow the metabolic fate of a compound through complex biological systems. nih.govnih.govmdpi.com

The "d3" in the compound name indicates the presence of three deuterium atoms. The primary impact of this deuteration is not to alter the fundamental metabolic pathways but to enable precise tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME). researchgate.net For instance, studies using trideuterated vitamin D3 (d3-vitamin D3) have allowed for detailed pharmacokinetic profiling, showing the time course of its appearance in the blood and its subsequent conversion to d3-25(OH)D3. nih.gov

By administering a known quantity of the deuterated compound and measuring the appearance and disappearance of it and its deuterated metabolites over time, researchers can calculate metabolic fluxes—the rates at which these biochemical transformations occur. nih.gov The stability of the carbon-deuterium bond means that the label is typically retained through metabolic steps like hydroxylation, making it an effective tracer. nih.gov While deuteration can sometimes slightly alter the rate of a reaction (a phenomenon known as the kinetic isotope effect), for ADME studies, this effect is often negligible or can be accounted for, providing a clear window into the dynamics of vitamin D metabolism in vivo. researchgate.net

Advanced Analytical Methodologies for 25 Hydroxy 5,6 Trans Cholecalciferol D3 Quantification and Isomer Analysis

Mass Spectrometry (MS)-Based Quantification Techniques

Mass spectrometry has emerged as the gold standard for the quantification of vitamin D metabolites, offering high sensitivity and specificity that allows for the differentiation of structurally similar isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of 25-hydroxyvitamin D and its isomers. nih.govsigmaaldrich.com These methods are recognized for their ability to overcome the limitations of immunoassays, such as cross-reactivity with other vitamin D metabolites. nih.govamegroups.org A key advantage of LC-MS/MS is its capacity to chromatographically separate different forms of 25-hydroxyvitamin D, including 25-hydroxycholecalciferol (25(OH)D3), 25-hydroxyergocalciferol (25(OH)D2), and their C3-epimers. nih.gov The separation of these isomers is critical for accurate quantification. nih.gov

LC-MS/MS protocols typically involve a sample preparation step, such as protein precipitation and liquid-liquid or solid-phase extraction, to isolate the analytes from the biological matrix. nih.govthermofisher.com The extracted sample is then injected into the LC system for separation, followed by detection using a mass spectrometer. The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is also employed for the quantification of 25-hydroxyvitamin D species, providing excellent accuracy and precision. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-performance liquid chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase, offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with mass spectrometry, UPLC-MS/MS provides a highly efficient platform for the simultaneous analysis of multiple vitamin D metabolites. nih.govwaters.com This technique allows for the effective separation and measurement of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 from plasma at low nanomolar concentrations. waters.com

UPLC-MS/MS methods have been developed to separate and quantify isobaric isomers, such as 25(OH)D3 and its C3-epimer, which is crucial for accurate clinical assessment. lcms.cz These methods often incorporate online solid-phase extraction (SPE) for sample cleanup, streamlining the workflow and enhancing reproducibility. waters.com The robustness of UPLC-MS/MS is demonstrated by excellent intra- and inter-assay coefficients of variation (CVs), which are typically below 5%. waters.com

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope dilution mass spectrometry (IDMS) is a definitive method for the accurate quantification of analytes and is often considered a reference method. nih.gov The principle of IDMS involves the addition of a known amount of a stable isotope-labeled internal standard to the sample. nih.govresearchgate.net This internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.

The use of a stable isotope-labeled internal standard, such as deuterated 25-hydroxyvitamin D3, corrects for any analyte loss during sample preparation and for variations in instrument response, leading to high precision and accuracy. nih.govnih.gov IDMS coupled with LC-MS/MS is routinely used for the determination of 25-hydroxyvitamin D2 and D3 in serum. nih.govresearchgate.net This approach provides a robust and interference-free assay suitable for high-throughput clinical analysis. nih.gov

Derivatization Strategies for Enhanced MS Detection

To improve the sensitivity and selectivity of mass spectrometric detection of vitamin D metabolites, derivatization strategies are often employed. Derivatization involves chemically modifying the analyte to enhance its ionization efficiency and chromatographic properties. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are widely used for this purpose. nih.gov PTAD reacts with the conjugated diene system of vitamin D compounds in a Diels-Alder fashion, resulting in a derivative with significantly improved ionization efficiency in positive ion mode. nih.gov

Another derivatizing agent, Amplifex®, has been used to quantify cholecalciferol, 25(OH)D3, and 1,25-dihydroxyvitamin D3 in adipose tissue. mdpi.com Derivatization with Girard P reagent has also been explored, which involves the oxidation of the 3β-hydroxy group followed by reaction with the reagent. researchgate.net These derivatization strategies enable the detection of vitamin D metabolites at very low concentrations. nih.govmdpi.com

Chromatographic Separation Techniques for Vitamin D Isomers

The chromatographic separation of vitamin D isomers is a critical step in their accurate quantification, as many of these compounds are isobaric, meaning they have the same mass and cannot be distinguished by mass spectrometry alone.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of vitamin D and its metabolites. nih.govresearchgate.net The development of HPLC methods involves the optimization of various parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and temperature, to achieve the desired separation. nih.govnih.gov Both normal-phase and reversed-phase HPLC have been utilized for the analysis of vitamin D compounds. nih.govresearchgate.net

Reversed-phase HPLC using C18 columns is a common approach for separating vitamin D isomers. nih.govymerdigital.com Method development often focuses on achieving baseline resolution of critical pairs, such as 25(OH)D3 and its C3-epimer, as well as separating the 5,6-trans isomer from the biologically active cis isomer. nih.gov The use of different organic modifiers, such as methanol, acetonitrile, and isopropanol, in the mobile phase is explored to optimize the separation. nih.govnih.gov The robustness of an HPLC method is assessed by intentionally varying method parameters and observing the impact on the results. nih.gov

Table of Research Findings on Analytical Methodologies

Technique Key Findings References
LC-MS/MS Enables separation and quantification of 25(OH)D2, 25(OH)D3, and their C3-epimers. Considered a gold standard for vitamin D analysis. nih.govsigmaaldrich.comamegroups.org
UPLC-MS/MS Offers faster analysis and improved resolution. Allows for simultaneous analysis of multiple vitamin D metabolites with high reproducibility. nih.govwaters.comlcms.cz
IDMS A reference method providing high accuracy and precision by using stable isotope-labeled internal standards to correct for analytical variability. nih.govnih.govresearchgate.net
Derivatization Enhances MS detection sensitivity. PTAD and Amplifex® are common reagents used to improve ionization efficiency. nih.govmdpi.comresearchgate.net

| HPLC | Fundamental for separating vitamin D isomers. Method development focuses on optimizing column, mobile phase, and other parameters for effective resolution. | nih.govresearchgate.netnih.govymerdigital.com |

Table of Compound Names

Abbreviation/Common Name Chemical Name
25-Hydroxy-5,6-trans-cholecalciferol-d3 (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
25-hydroxycholecalciferol (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol
25-hydroxyergocalciferol (3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-3,25-diol
C3-epimer of 25(OH)D3 (3α,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol
Cholecalciferol (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-ol
1,25-dihydroxyvitamin D3 (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol
4-phenyl-1,2,4-triazoline-3,5-dione 4-phenyl-1,2,4-triazolidine-3,5-dione
Methanol CH3OH
Acetonitrile CH3CN

Supercritical Fluid Chromatography (SFC) for Isomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of various vitamin D metabolites, including isomers that are challenging to resolve using conventional liquid chromatography. SFC utilizes a mobile phase, typically supercritical carbon dioxide, which exhibits properties of both a liquid and a gas. chromatographyonline.com This allows for high-efficiency separations with lower backpressure compared to high-performance liquid chromatography (HPLC).

In the context of vitamin D analysis, SFC offers an orthogonal separation mechanism to reversed-phase LC. While UHPLC separates metabolites based on hydrophobicity, SFC can provide separation based on polarity and the number of hydroxyl groups. For instance, studies have shown that SFC can achieve baseline separation of vitamin D2 and D3, as well as their hydroxylated metabolites. nih.gov A key advantage of SFC is its ability to resolve structurally similar isomers. For example, a rapid UPSFC-MS/MS method was developed for the analysis of nine vitamin D metabolites, demonstrating orthogonal elution order compared to UHPLC. researchgate.net While this method showed reversed elution order based on the number of hydroxyl groups, it did not differ between isomers with changes in hydroxyl-group position or epimers. researchgate.net However, by optimizing parameters such as the stationary phase, co-solvent, temperature, and pressure, SFC methods can be tailored to achieve challenging separations. Chiral stationary phases, in particular, have proven effective in resolving stereoisomers of vitamin D analogs. researchgate.net

The use of SFC coupled with tandem mass spectrometry (SFC-MS/MS) provides both high-resolution separation and sensitive detection, making it a valuable tool for the comprehensive analysis of the vitamin D metabolome. researchgate.net

Chiral Chromatography Approaches

The presence of various stereoisomers of vitamin D metabolites, which can have different biological activities, necessitates the use of chiral chromatography for their accurate quantification. Chiral chromatography is specifically designed to separate enantiomers and diastereomers.

For vitamin D analysis, chiral stationary phases (CSPs) are employed in both HPLC and SFC to resolve isomeric forms. For example, the diastereomeric purity of synthetic analogs of 1,25-dihydroxycholecalciferol has been determined using HPLC with a chiral stationary phase. nih.gov This study highlighted that even a twofold difference in binding affinity for the vitamin D receptor (VDR) could be observed between C-25 diastereomers. nih.gov

The separation of C-3 epimers of 25-hydroxyvitamin D3 (3-epi-25(OH)D3) from 25(OH)D3 is a critical application of chiral chromatography in this field. Since these epimers are isobaric, they cannot be distinguished by mass spectrometry alone and often co-elute on standard reversed-phase columns. sigmaaldrich.com The use of specialized HPLC columns, such as those with pentafluorophenyl (PFP) stationary phases, has been shown to effectively resolve 25(OH)D3 and its 3-epimer. sigmaaldrich.com Chiral columns, such as those based on cellulose (B213188) derivatives, have also been successfully used in SFC methods to separate vitamin D isomers. researchgate.net The ability to separate these isomers is crucial as the presence of 3-epi-25(OH)D3 can lead to an overestimation of 25(OH)D3 concentrations if not chromatographically resolved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of chemical compounds, including vitamin D metabolites and their reference standards. Quantitative NMR (qNMR) is recognized as a primary ratio method, allowing for the direct determination of the absolute content of a substance with traceability to the International System of Units (SI). researchgate.net

For compounds like 25-hydroxyvitamin D, qNMR can be used to assess the purity of reference materials that are critical for the calibration of analytical methods. researchgate.net This is particularly important as these standards can contain impurities, such as structurally related isomers or residual solvents, which may not be easily detected by chromatographic methods alone. researchgate.net A comprehensive purity assessment often involves a combination of analytical techniques, including qNMR, LC-MS, thermogravimetric analysis (TGA), and Karl Fischer titration, to account for all possible impurities. researchgate.net

NMR is also invaluable for studying the stability and isomerization of vitamin D compounds in solution. For instance, a study using qNMR investigated the stability of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 24(R),25-dihydroxyvitamin D2 in solution, quantifying their rate of isomerization to their respective pre-vitamin forms. nih.gov The study found a notable reduction in the absolute content of these compounds over a 56-hour period at room temperature, highlighting the importance of accounting for such degradation when preparing calibrators for LC-MS/MS methods. nih.gov Furthermore, 13C solid-state NMR has been used to analyze the structural differences between various vitamin D compounds, providing detailed information on their molecular conformation. researchgate.net

Standardization and Quality Control in Analytical Assays Utilizing this compound as Internal Standard

The use of this compound as an internal standard is a key component of achieving accurate and reproducible measurements of 25-hydroxyvitamin D in clinical and research settings. However, its effective use is contingent upon rigorous standardization and quality control measures.

Matrix Effects and Compensatory Strategies

Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, are a significant challenge in LC-MS/MS analysis. nih.govzonnepanelen-berchem.be These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In the analysis of vitamin D metabolites in complex biological matrices like serum or plasma, phospholipids (B1166683) are a major source of matrix effects. sigmaaldrich.com

The primary strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of 25-hydroxyvitamin D3. The underlying assumption is that the SIL-IS will experience the same degree of matrix effect as the analyte, thus allowing for an accurate ratio-based measurement. However, studies have shown that even with deuterated internal standards, significant matrix effects can persist, particularly when analyzing diverse food matrices. nih.gov The use of ¹³C-labeled internal standards has been shown to be more effective in reducing matrix effects compared to deuterium-labeled ones in some applications. nih.gov

Other compensatory strategies include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to remove interfering substances from the sample. thermofisher.com HybridSPE-Phospholipid technology, for example, specifically targets the removal of phospholipids. sigmaaldrich.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components can mitigate co-elution and thus reduce matrix effects.

Post-column Infusion Studies: These experiments are used to evaluate and identify regions of ion suppression or enhancement in the chromatogram. nih.gov

Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can account for matrix effects but is more labor-intensive.

Table 1: Strategies to Mitigate Matrix Effects in 25-Hydroxyvitamin D Analysis

Strategy Description Key Findings/Considerations
Stable Isotope-Labeled Internal Standards (SIL-IS) Use of compounds like this compound to co-elute with the analyte and compensate for ionization variability. Deuterated standards are common, but ¹³C-labeled standards may offer better compensation in some matrices. nih.gov
Sample Preparation Techniques such as SPE, LLE, and phospholipid removal plates are used to clean up the sample before injection. HybridSPE-Phospholipid technology effectively removes interfering phospholipids. sigmaaldrich.com
Chromatographic Optimization Modifying the LC method to achieve better separation of the analyte from matrix components. Pentafluorophenyl (PFP) columns can provide different selectivity compared to C18 columns, aiding in separation. sigmaaldrich.com
Post-column Infusion A constant flow of the analyte is introduced into the mass spectrometer post-column to identify regions of signal suppression or enhancement. Helps in method development to avoid elution of the analyte in regions of high matrix effect. nih.gov

Reference Material Development and Validation

The development and use of certified reference materials (CRMs) are fundamental to establishing accuracy and traceability in laboratory medicine. nih.gov For vitamin D analysis, organizations like the National Institute of Standards and Technology (NIST) have developed SRMs for vitamin D metabolites in human serum. nih.govacs.org

These SRMs, such as SRM 972 and its subsequent iterations, consist of serum pools with certified concentrations of 25(OH)D2, 25(OH)D3, and 3-epi-25(OH)D3. nih.govacs.org The values are assigned using high-accuracy reference measurement procedures (RMPs), typically isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS). nih.govnih.gov These materials are crucial for:

Method Validation: Laboratories can use SRMs to assess the accuracy and trueness of their own analytical methods. nih.gov

Calibration: While some SRMs are intended as trueness controls, others, like SRM 2972 (which consists of solutions of the metabolites in ethanol), are used for calibrating assays. cdc.govmdpi.com

Ensuring Comparability: The use of common reference materials helps to harmonize results across different laboratories and assay methods. nih.gov

The validation of these reference materials involves extensive characterization, including homogeneity and stability testing, and value assignment through interlaboratory comparisons involving reference laboratories. acs.org The commutability of these materials—their ability to behave like authentic patient samples across different analytical methods—is also a critical aspect that is rigorously assessed. nist.govnih.gov

Table 2: Examples of NIST Standard Reference Materials for Vitamin D Metabolites

SRM Number Description Intended Use Certified Analytes
SRM 972a Vitamin D Metabolites in Human Serum (four levels) Accuracy control, method validation 25(OH)D₂, 25(OH)D₃, 3-epi-25(OH)D₃ nih.govacs.org
SRM 2972a 25-Hydroxyvitamin D2 and D3 Calibrants in Ethanol Calibration of analytical methods 25(OH)D₂, 25(OH)D₃ cdc.gov
SRM 2973 Vitamin D Metabolites in Frozen Human Serum (High Level) Accuracy control, quality assurance 25(OH)D₃, 24R,25(OH)₂D₃ nist.gov

Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing (PT) or external quality assessment schemes (EQAS), are essential for monitoring the performance of laboratories and ensuring the comparability of results over time and across different locations. nih.gov Programs like the Vitamin D Standardization Program (VDSP) and the Vitamin D External Quality Assessment Scheme (DEQAS) play a pivotal role in this area. deqas.orgdeqas.org

These programs distribute common samples to participating laboratories, who then analyze them using their routine methods. The results are compared against target values assigned by reference measurement procedures. nist.govnih.govnih.gov This process allows for:

Performance Evaluation: Laboratories can assess their accuracy and precision against their peers and a reference standard. The VDSP, for example, has performance criteria that assays should meet, such as a mean bias of ≤ |± 5%| and a total coefficient of variation ≤ 10%. nih.govnist.gov

Identification of Method-Specific Biases: These studies have revealed systematic biases in various commercial immunoassays and even in some laboratory-developed LC-MS/MS methods. nist.govnih.govnih.gov For instance, some assays show poor cross-reactivity with 25(OH)D2, while others are affected by the presence of 24R,25(OH)2D3 or fail to separate 3-epi-25(OH)D3. nih.govnih.gov

Driving Improvement: The findings from these studies encourage manufacturers to improve their assays and laboratories to refine their procedures, ultimately leading to better standardization of vitamin D measurements. uchealth.orgresearchgate.net

The VDSP has conducted several large-scale interlaboratory comparison studies that have provided a comprehensive overview of the state of 25-hydroxyvitamin D measurement and have been instrumental in the ongoing efforts to achieve global standardization. nist.govnih.govnih.gov

Molecular and Cellular Mechanisms Associated with 25 Hydroxy 5,6 Trans Cholecalciferol D3 Excluding Clinical Outcomes

Binding Affinity to Vitamin D Binding Protein (VDBP) and Transport Dynamics

The transport of vitamin D compounds in the bloodstream is primarily managed by the vitamin D binding protein (VDBP), also known as Gc-Globulin. nih.govwikipedia.org VDBP is a multifunctional plasma protein belonging to the albumin gene family that binds various forms of vitamin D, including cholecalciferol (vitamin D3), its 25-hydroxylated form (calcifediol), and the hormonally active 1,25-dihydroxyvitamin D (calcitriol). wikipedia.org This binding creates a substantial circulating reservoir of vitamin D metabolites, preventing rapid deficiency and ensuring transport between the skin, liver, and kidneys to target tissues. nih.govwikipedia.org

VDBP possesses a single binding site for all vitamin D metabolites. nih.gov The affinity of this site varies for different forms of vitamin D. Generally, the affinity for 25-hydroxyvitamin D (25OHD) is very high, significantly higher than for 1,25(OH)2D3 or vitamin D itself. nih.gov The 5,6-trans isomer, 25-hydroxy-5,6-trans-cholecalciferol-d3, has been identified in the plasma of rats administered vitamin D3, confirming its presence and transport in the circulation. hmdb.ca The existence of this metabolite in plasma suggests it is part of a previously unknown metabolic pathway for vitamin D3, involving the conversion of 5,6-cis to 5,6-trans compounds. hmdb.ca

Pharmacokinetic studies in healthy human subjects have shown that the synthetic 5,6-trans-25-hydroxycholecalciferol has a considerably shorter half-life in the blood and results in lower serum levels compared to the naturally occurring 25-hydroxycholecalciferol after both oral and intravenous administration. nih.gov This suggests distinct transport dynamics, which could be attributed to differences in binding affinity to VDBP, leading to faster cellular uptake, metabolism, or clearance from the circulation. nih.govconsensus.app

Table 1: Relative Binding Affinity of Vitamin D Metabolites to VDBP

MetaboliteRelative Affinity to VDBP
25OHD-lactonesHighest
25OHDHigh
24R,25(OH)₂DHigh (similar to 25OHD)
1,25(OH)₂DLower (10-100 fold lower than 25OHD)
Vitamin DLowest
This table reflects the general binding hierarchy as established in scientific literature. nih.gov Specific quantitative affinity data for the 5,6-trans isomer is not readily available but its shorter half-life implies it may be less tightly bound than the cis-isomer.

Interaction with Vitamin D Receptor (VDR) and Transcriptional Regulation in Cellular Models

The biological effects of vitamin D metabolites are largely mediated through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. nih.govwikipedia.org Upon binding its ligand, typically 1,25(OH)₂D₃, the VDR undergoes a conformational change and forms a heterodimer with the retinoid-X receptor (RXR). wikipedia.orgfrontiersin.org This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription. wikipedia.orgfrontiersin.org

The 5,6-trans-vitamin D3 isomer, a photoproduct of vitamin D3, also interacts with the VDR. medchemexpress.com However, its binding affinity is notably different from the primary active metabolite. The dissociation constant (Kd) for the interaction between 5,6-trans-vitamin D3 and the VDR has been reported to be 560 nM. medchemexpress.com This indicates a significantly lower affinity compared to 1,25(OH)₂D₃, which has a Kd in the low nanomolar or picomolar range. This weaker interaction implies that higher concentrations of the 5,6-trans isomer would be required to elicit a transcriptional response comparable to that of the native active hormone. The VDR can interact with numerous coactivator and corepressor proteins, and the specific ligand bound to the VDR can influence which of these co-regulators are recruited, further nuancing the transcriptional output. nih.gov

Table 2: VDR Dissociation Constants (Kd) for Vitamin D Analogs

CompoundDissociation Constant (Kd)Source
5,6-trans-vitamin D3560 nM medchemexpress.com
A higher Kd value signifies lower binding affinity.

Modulation of Gene Expression Pathways in Cell Culture Systems

The activation of the VDR by its ligands initiates a cascade of genomic events that can regulate the expression of hundreds to thousands of genes, influencing a wide array of cellular functions. nih.govfrontiersin.org These functions include cell proliferation, differentiation, and apoptosis. sigmaaldrich.com

Studies using various cell culture models have demonstrated the potent ability of vitamin D metabolites to alter gene expression. For instance, treatment of cultured human airway epithelial cells with 1,25(OH)₂D₃, 25OHD₃, and vitamin D₃ leads to the induction of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and CYP24A1 mRNA levels. nih.gov CYP24A1 is the gene encoding the enzyme responsible for catabolizing vitamin D metabolites, and its induction is a classic hallmark of VDR activation. researchgate.net Similarly, in colorectal cancer cell lines, 1,25(OH)₂D₃ robustly induces CYP24A1 expression. researchgate.net

The 5,6-trans isomer has also been shown to exert biological effects at the cellular level, implying it can modulate gene expression. In cultured normal human keratinocytes, 5,6-trans-vitamin D3 was found to inhibit the incorporation of ³H-thymidine into DNA, an indicator of reduced cell proliferation. hmdb.camedchemexpress.com This inhibitory effect was significant at a concentration of 10⁻⁶ M, which aligns with its lower affinity for the VDR. medchemexpress.com This suggests that the 5,6-trans metabolite can engage the VDR pathway to regulate genes involved in cell cycle control. Furthermore, VDR signaling is known to regulate the expression of the Grainyhead-like 1 (GRHL1) gene, which is crucial for epidermal development, indicating another potential pathway that could be modulated by 5,6-trans metabolites. mdpi.com

Non-Genomic Actions of 5,6-trans-Vitamin D Metabolites

Beyond the classical genomic pathway that involves nuclear VDR and gene transcription, vitamin D metabolites can elicit rapid, non-genomic responses. nih.govresearchgate.net These actions are too swift to be explained by changes in gene expression and are typically initiated at the cell membrane. researchgate.net

These non-genomic effects are thought to be mediated by a membrane-associated form of the VDR (mVDR) or other membrane proteins, such as the 1,25D₃-membrane-associated, rapid-response steroid-binding protein (1,25D₃-MARRS), also identified as protein disulfide-isomerase A3 (PDIA3). nih.gov Ligation of these membrane receptors triggers the rapid activation of intracellular second messenger systems. nih.gov This includes signaling molecules like phospholipase C (PLC), phosphatidylinositol-3 kinase (PI3K), and various protein kinases (e.g., PKA, PKC, MAP kinases), leading to downstream effects such as rapid changes in intracellular calcium concentrations and the opening of ion channels. nih.govnih.gov

5,6-trans-cholecalciferol has been noted for its ability to activate calcium-dependent signaling pathways. sigmaaldrich.com This activity is consistent with the established non-genomic actions of vitamin D, which frequently involve a rapid influx of calcium into cells. nih.gov While the general framework for non-genomic signaling is well-documented for 1,25(OH)₂D₃, the precise role and efficiency of 5,6-trans metabolites in activating these specific pathways remain an area for further detailed investigation.

Cellular Uptake and Efflux Mechanisms

The journey of vitamin D metabolites from the circulation into target cells is a critical step for their biological activity. The vast majority of 25OHD circulates bound to VDBP. wikipedia.org One major pathway for cellular uptake involves the endocytosis of the entire VDBP-25OHD complex. This mechanism is particularly prominent in the proximal tubules of the kidney, where the membrane receptors megalin and cubilin bind the complex and internalize it, thereby preventing the urinary loss of this valuable metabolite. nih.gov

An alternative model, known as the "free hormone hypothesis," posits that the small fraction of 25OHD that is not bound to VDBP is free to diffuse across the cell membrane to exert its effects. nih.gov The very low levels of circulating 25OHD in individuals lacking VDBP who still maintain normal calcium homeostasis provide strong support for this hypothesis. nih.gov

The specific cellular uptake and efflux mechanisms for this compound are not yet fully elucidated. The discovery that this compound is formed from the native 5,6-cis form points to a unique metabolic pathway. hmdb.ca The observation that the 5,6-trans isomer has a significantly shorter circulatory half-life than its cis-counterpart suggests that its cellular uptake, subsequent metabolism, or efflux from cells may be more rapid or efficient, though the precise transporters or channels involved have not been specifically identified. nih.gov

Comparative Research on 25 Hydroxy 5,6 Trans Cholecalciferol D3 and Other Vitamin D Metabolites

Stereoisomeric Differentiation and Quantification Challenges

The accurate quantification of vitamin D metabolites is complicated by the existence of various stereoisomers, which are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. These structural similarities present significant analytical challenges.

A primary difficulty lies in the chromatographic separation of these isomers. For instance, the C3-epimer of 25-hydroxyvitamin D3, 3-epi-25(OH)D3, is an isobaric interference, meaning it has the same mass as 25(OH)D3. Accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires the chromatographic separation of these epimers, as they can exhibit different analytical responses, leading to potential overestimation of 25(OH)D3 concentrations. nih.gov Interlaboratory comparison studies have revealed that the presence of 3-epi-25(OH)D3 can significantly affect the results of some LC-MS/MS assays, contributing to assay variation and bias. researchgate.net

Advanced mass spectrometry techniques have been developed to differentiate between isomers. nih.gov Methods such as collision-induced dissociation (CID), infrared multiphoton dissociation (IRMPD), and ultraviolet photodissociation (UVPD) can generate isomer-specific fragment ions, allowing for the distinction between compounds like 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 even when they are not fully separated chromatographically. nih.gov The ability to preserve fragile hydroxyl groups during dissociation is key to generating these structure-specific fragments. nih.gov These analytical hurdles underscore the need for robust, high-resolution methods to ensure the accurate measurement of individual vitamin D metabolites. nih.govnih.gov

Challenges in Vitamin D Isomer Analysis

ChallengeDescriptionAffected MetabolitesAnalytical Solution
Co-elution of IsobarsIsomers with the same mass (isobars) are not separated by standard chromatography, leading to inaccurate quantification.25(OH)D3 and 3-epi-25(OH)D3High-resolution chromatography (e.g., UHPLC) to achieve baseline separation. researchgate.net
Similar Fragmentation PatternsStructurally similar isomers produce overlapping fragment ions in tandem MS, making differentiation difficult.Dihydroxylated Vitamin D3 Isomers (e.g., 1,25(OH)₂D₃ vs. 24,25(OH)₂D₃)Optimized MS/MS methods (e.g., UVPD, IRMPD) to generate isomer-diagnostic fragment ions. nih.gov
Matrix EffectsInterference from other components in a sample (e.g., serum) can suppress or enhance the ionization of the target analyte, affecting accuracy.All Vitamin D metabolitesUse of co-eluting stable isotope-labeled internal standards (e.g., ¹³C-labeled) to compensate for matrix effects. dtu.dk

Comparative Metabolic Profiles of 5,6-trans vs. 5,6-cis Isomers

The geometric configuration of the triene system in vitamin D compounds—specifically, whether it is in the 5,6-cis or 5,6-trans conformation—plays a critical role in their metabolic fate. The naturally occurring form of vitamin D3 and its metabolites feature a 5,6-cis bond arrangement. The synthetic 5,6-trans isomer exhibits a distinct pharmacokinetic profile.

A study on the pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol in healthy human subjects revealed significant differences compared to the natural 5,6-cis form (25-hydroxycholecalciferol). nih.gov Following either oral or intravenous administration, the serum levels of the 5,6-trans analogue were lower, and its half-life in the blood was considerably shorter. nih.gov Furthermore, no significant increase in dihydroxylated metabolites was detected in the serum within seven days of a dose, suggesting that the 5,6-trans isomer is either metabolized and cleared more rapidly or does not follow the same hydroxylation pathway as the cis-isomer. nih.gov

Differential Biological Potencies in In Vitro Models

The stereochemistry of vitamin D analogs significantly influences their biological activity. In vitro studies comparing the potency of analogs locked in either the 6-s-cis or 6-s-trans conformation have demonstrated a clear preference for the cis geometry in mediating classic vitamin D responses.

The 5,6-cis isomer is the conformation recognized by the nuclear vitamin D receptor (VDR) to regulate gene transcription. oup.com Studies using synthetic analogs of 1α,25(OH)2D3 that are "locked" into either a 6-s-cis or 6-s-trans shape have been particularly informative. In a variety of in vitro models designed to measure genomic responses—such as the induction of osteocalcin in MG-63 cells and the differentiation of HL-60 cells—6-s-trans-locked analogs were found to be inactive or significantly less active than 1α,25(OH)2D3. oup.com

Similarly, for rapid, non-genomic responses, the 6-s-cis conformation is preferred. oup.comoup.com In assays measuring the rapid stimulation of intestinal calcium transport (transcaltachia), 6-s-trans-locked analogs showed no agonist activity, whereas certain 6-s-cis-locked analogs were able to elicit a full response. oup.com These findings strongly suggest that the natural 5,6-cis configuration is crucial for the molecule to adopt the correct shape to bind to its receptors and initiate both genomic and non-genomic signaling pathways. Consequently, 5,6-trans isomers are generally considered to have lower biological potency in these specific in vitro models.

In Vitro Biological Activity of 6-s-cis vs. 6-s-trans Analogs

Biological Response TypeAssay Example6-s-cis Analog Activity6-s-trans Analog Activity
GenomicOsteocalcin induction in MG-63 cellsActive (though may be less than native 1α,25(OH)₂D₃) oup.comInactive or significantly less active oup.com
GenomicDifferentiation of HL-60 cellsActive oup.comInactive or significantly less active oup.com
Nongenomic (Rapid)Transcaltachia (intestinal Ca²⁺ transport)Active oup.comInactive oup.com
Nongenomic (Rapid)⁴⁵Ca²⁺ influx in ROS 17/2.8 cellsActive oup.comInactive or significantly less active oup.com

Analytical Performance Comparison of Deuterated Internal Standards

In quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are essential for achieving accuracy and precision. Deuterated compounds, such as 25-Hydroxy-5,6-trans-cholecalciferol-d3, are widely used for this purpose in the analysis of vitamin D and its metabolites via the isotope dilution method. nih.govmdpi.com

The primary function of a deuterated internal standard is to mimic the behavior of the non-labeled analyte during sample preparation, chromatography, and ionization, thereby correcting for procedural losses and variations in instrument response. nih.gov Spiking a sample with a known amount of the deuterated standard allows for the precise quantification of the endogenous analyte by comparing the signal intensities of the two.

However, the analytical performance of deuterated standards is not without limitations. A key issue is a phenomenon known as the "isotopic effect," where the substitution of hydrogen with deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule. dtu.dk In reversed-phase liquid chromatography, deuterated standards are often slightly less lipophilic than their non-deuterated counterparts, causing them to elute slightly earlier from the analytical column. dtu.dk

Advanced Research Methodologies and Future Directions for 25 Hydroxy 5,6 Trans Cholecalciferol D3

Omics Technologies in Vitamin D Metabolomics Research

Omics technologies offer a systems-level perspective, moving beyond the measurement of a single analyte to the comprehensive profiling of entire classes of molecules. In vitamin D research, metabolomics—the large-scale study of small molecules or metabolites—has become a central "omics" discipline. researchgate.net It provides a direct functional readout of the physiological state of a biological system, reflecting the interplay between the genome, transcriptome, proteome, and environmental factors. nih.govmdpi.com

The application of metabolomics in nutrition research is particularly valuable, as it can detect subtle metabolic signals that might be missed by other methods. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most common platforms used for these comprehensive analyses. mdpi.comnih.gov Studies have successfully used NMR-based metabolomics to describe the metabolic changes induced by vitamin D treatment in cell models, identifying shifts in key pathways. researchgate.net By capturing a broad snapshot of the metabolome, these untargeted approaches can generate new hypotheses and identify novel biomarkers and unexpected metabolic perturbations related to vitamin D status and supplementation. nih.gov

Application in Targeted Metabolite Profiling Studies

While omics provides a broad discovery platform, targeted metabolite profiling offers a more focused, quantitative approach. This methodology involves the precise measurement of a predefined group of metabolites, which is crucial for clinical diagnostics and hypothesis-driven research. mdpi.com In the context of vitamin D, targeted profiling using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the simultaneous quantification of multiple vitamin D metabolites from a single sample. researchgate.netnih.gov

This approach has significant clinical utility. For instance, instead of only measuring 25-hydroxyvitamin D (25(OH)D), the primary marker of vitamin D status, clinicians can now assess a panel of metabolites. nih.govmdpi.com This "metabolite profiling" provides deeper insights into an individual's vitamin D metabolism. A key example is the Vitamin D Metabolite Ratio (VMR), which compares the level of 25(OH)D3 to its catabolite, 24,25-dihydroxyvitamin D3 (24,25(OH)2D3). nih.gov An elevated VMR can serve as a crucial biomarker for identifying patients with mutations in the CYP24A1 gene, which is responsible for breaking down vitamin D metabolites. nih.gov This targeted approach broadens the diagnostic information available, helping to differentiate between various genetic and acquired diseases related to calcium and phosphate (B84403) homeostasis. nih.gov

Emerging Analytical Platforms for Vitamin D Isomer Analysis

The accurate analysis of vitamin D metabolites is complicated by the existence of numerous isomers—molecules with the same chemical formula but different structural arrangements. Differentiating these isomers is a significant analytical challenge because they often have identical masses and similar chemical properties. nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the preferred method for the measurement of vitamin D analytes due to its high sensitivity and specificity. nih.govnih.gov It excels at separating and quantifying multiple metabolites, including challenging isomers like the C3-epimer of 25(OH)D, in a single analysis. researchgate.netnih.gov To further enhance separation and reduce analysis time, techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and two-dimensional liquid chromatography are being employed. amegroups.orgthermofisher.com

Recent advancements in mass spectrometry itself are providing new ways to distinguish isomers without relying solely on chromatographic separation. nih.gov Advanced fragmentation methods available on platforms like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are being explored. acs.org These methods include:

Collisional Induced Dissociation (CID)

Infrared Multiphoton Dissociation (IRMPD)

Electron Induced Dissociation (EID)

Ultraviolet Photodissociation (UVPD)

Comparison of Analytical Platforms for Vitamin D Isomer Analysis
Analytical PlatformPrimary Application in Vitamin D AnalysisKey Advantages
LC-MS/MSGold standard for quantitative analysis of multiple vitamin D metabolites. researchgate.netnih.govnih.govHigh sensitivity, specificity, and ability to perform multiplex analysis. researchgate.net
UHPLCImproves chromatographic separation of isomers. amegroups.orgSuperior speed and resolution compared to standard HPLC. amegroups.org
2D-LCAnalysis of vitamins in complex matrices like food. thermofisher.comHigh sensitivity and good repeatability with online sample purification. thermofisher.com
FT-ICR MS with Advanced Fragmentation (CID, UVPD, etc.)Differentiation of vitamin D isomers without prior chromatographic separation. nih.govacs.orgGenerates isomer-specific fragment ions, simplifying sample preparation. nih.gov

Development of Novel Deuterated Analogs for Specific Research Applications

The development of synthetic vitamin D analogs serves two primary purposes: therapeutic applications and analytical standardization. acs.orgnih.gov Analogs like 25-hydroxy-5,6-trans-cholecalciferol-d3 are specifically created for research. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.

Deuterated compounds are invaluable in analytical chemistry, particularly in mass spectrometry. They are chemically identical to their non-deuterated counterparts but have a slightly higher mass. This property makes them ideal for use as internal standards in quantitative LC-MS/MS assays. isotope.com By adding a known amount of the deuterated analog to a sample, researchers can accurately calculate the concentration of the naturally occurring (unlabeled) analyte, correcting for any sample loss or variation during sample preparation and analysis. For example, 25-Hydroxyvitamin D3 (6,19,19-d3) is a commercially available deuterated standard used as a biomarker to determine vitamin D status. isotope.com

Beyond analytical uses, the synthesis of novel analogs is a cornerstone of medicinal chemistry. Thousands of analogs have been developed with modifications to the A-ring, side-chain, or triene system to create compounds with more potent anti-proliferative or immune-modulating effects but lower calcemic activity. acs.orgnih.gov

Integration of Computational Chemistry in Vitamin D Analog Design and Analysis

Computational chemistry and in silico modeling have become essential tools in modern drug design, including the development of new vitamin D analogs. These methods allow researchers to predict how a newly designed molecule will interact with its biological target before it is even synthesized, saving significant time and resources.

A key application is the use of molecular docking simulations. These computer models predict the binding affinity and orientation of a ligand (like a vitamin D analog) within the binding pocket of a target protein, such as the Vitamin D Receptor (VDR) or metabolic enzymes like CYP24A1. acs.orgnih.gov For example, in silico docking was used to predict that a novel oxime analog of vitamin D3 would have superior binding to the CYP24A1 enzyme compared to the natural hormone, 1,25(OH)2D3. nih.gov This prediction was later confirmed by laboratory experiments, highlighting the power of computational approaches to guide the design of specific enzyme inhibitors. nih.gov These models help explain how specific modifications to the analog's structure—such as to the side-chain or A-ring—can enhance or alter its biological activity by changing how it fits and interacts with the amino acids in the protein's ligand-binding pocket. acs.orgnih.gov

Addressing Analytical Challenges in Complex Biological Matrices

Measuring vitamin D metabolites like this compound in biological samples such as blood, serum, or plasma presents numerous analytical hurdles. nih.gov These biological matrices are incredibly complex, containing thousands of different proteins, lipids, and other molecules that can interfere with the analysis.

A primary challenge is the strong binding of vitamin D metabolites to the Vitamin D Binding Protein (VDBP) and other carrier proteins like albumin in the blood. amegroups.org Over 99% of 25(OH)D is protein-bound, and it must be efficiently released to be measured accurately. amegroups.org This typically requires a robust sample preparation step, such as protein precipitation followed by liquid-liquid extraction, to clean the sample and isolate the analytes of interest before they are introduced to the LC-MS/MS system. nih.gov

Another significant challenge is interference from other structurally similar compounds. This includes other vitamin D metabolites and, notably, isomers that are difficult to separate chromatographically, such as 3-epi-25(OH)D3. nih.gov These isomers can co-elute with the target analyte and have the same mass, potentially leading to inaccurate quantification if not properly resolved. nih.gov

Summary of Analytical Challenges and Mitigation Strategies
Analytical ChallengeDescriptionCommon Mitigation Strategy
Protein BindingOver 99% of vitamin D metabolites are bound to VDBP and albumin, preventing direct measurement. amegroups.orgSample pre-treatment including protein precipitation and/or liquid-liquid extraction to release bound metabolites. nih.gov
Isomeric InterferenceCo-elution of isomers (e.g., 3-epi-25(OH)D3) with the same mass as the target analyte can cause inaccurate results. nih.govHigh-resolution chromatography (UHPLC) for better separation or advanced MS techniques (e.g., UVPD) to differentiate isomers. nih.govamegroups.org
Matrix EffectsOther components in the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer. nih.govamegroups.orgThorough sample cleanup, use of appropriate ionization sources (e.g., APCI may have fewer matrix effects than ESI for some analytes), and use of deuterated internal standards. amegroups.org
Low ConcentrationsSome metabolites, like 1,25(OH)2D, are present at very low (picomolar) concentrations, requiring highly sensitive methods. amegroups.orgUse of highly sensitive mass spectrometers and ionization techniques like APCI, which can improve the limit of detection. amegroups.org

Q & A

Q. How can researchers confirm the structural integrity of 25-Hydroxy-5,6-trans-cholecalciferol-d3 in experimental settings?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with UV detection (λ_max: 213 nm and 265 nm) to verify purity (>98%) as per supplier specifications .
  • Employ nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical configuration, particularly the 5,6-trans isomerism and deuterium labeling at specific positions .
  • Cross-reference structural data with cholesterol derivative databases (e.g., LMSD) to validate molecular weight (400.6 Da) and stereochemical descriptors .

Q. What are the optimal handling and storage protocols for this compound to prevent degradation?

Methodological Answer:

  • Store as a crystalline solid at -20°C in airtight, light-protected containers to avoid photoisomerization .
  • Prepare stock solutions in ethanol or DMSO (10–20 mg/mL) and aliquot to minimize freeze-thaw cycles. Avoid aqueous buffers unless stabilized with organic solvents (e.g., ethanol:PBS 1:2) .
  • Monitor solubility parameters: DMF and DMSO are preferred for high-concentration preparations, while ethanol is suitable for biological assays .

Q. Which analytical techniques are recommended for detecting this compound in biological matrices?

Methodological Answer:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D6-25-hydroxyvitamin D3) to enhance quantification accuracy .
  • Optimize extraction protocols using solid-phase extraction (SPE) with C18 columns to isolate the compound from lipid-rich samples .
  • Validate assays with spike-and-recovery experiments to account for matrix effects in serum or tissue homogenates .

Advanced Research Questions

Q. How can deuterium labeling in this compound be leveraged to study vitamin D metabolism in vivo?

Methodological Answer:

  • Design tracer studies using deuterium-labeled compounds to track hydroxylation pathways (e.g., CYP27B1/CYP24A1 activity) via mass isotopomer distribution analysis (MIDA) .
  • Combine with knockout mouse models to isolate specific enzymatic contributions to metabolic flux .
  • Use dynamic isotope labeling to quantify tissue-specific half-lives and receptor-binding kinetics .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Standardize assay conditions (e.g., cell lines, serum-free media) to minimize variability in vitamin D receptor (VDR) activation assays .
  • Conduct meta-analyses to identify confounding factors, such as differences in solvent carriers (DMSO vs. ethanol) or purity thresholds (<98% vs. ≥98%) .
  • Replicate experiments with orthogonal methods (e.g., CRISPR-mediated VDR knockdown) to validate functional outcomes .

Q. What experimental strategies are effective for elucidating the compound’s interaction with non-classical vitamin D pathways (e.g., membrane-associated receptors)?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities for non-nuclear targets like PDIA3 .
  • Perform gene expression profiling (RNA-seq) in VDR-null models to identify off-target signaling pathways .
  • Integrate molecular dynamics simulations to predict 5,6-trans isomer binding conformations in lipid bilayers .

Data Analysis and Interpretation

Q. How can researchers statistically reconcile variability in pharmacokinetic data for this compound?

Methodological Answer:

  • Apply mixed-effects models to account for inter-individual variability in absorption rates and tissue distribution .
  • Use Bayesian hierarchical modeling to integrate historical data from similar deuterated vitamin D analogs .
  • Validate outliers via robustness checks (e.g., Cook’s distance) in dose-response datasets .

Q. What methodologies are critical for ensuring reproducibility in isotopic tracer studies involving this compound?

Methodological Answer:

  • Pre-treat cells or animals with deuterium-depleted media to reduce background signal interference .
  • Normalize isotopic enrichment data to baseline levels using parallel reaction monitoring (PRM) in MS workflows .
  • Publish raw LC-MS/MS spectra and calibration curves to facilitate cross-lab comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.